molecular formula C23H21N3OS2 B2882131 N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide CAS No. 886899-21-4

N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide

Cat. No.: B2882131
CAS No.: 886899-21-4
M. Wt: 419.56
InChI Key: SANKJOVDFJCQED-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide is a useful research compound. Its molecular formula is C23H21N3OS2 and its molecular weight is 419.56. The purity is usually 95%.
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Scientific Research Applications

Hypervalent Iodine Promoted Regioselective Oxidative C–H Functionalization

Biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines were synthesized through an oxidative C–S bond formation strategy. This method employed phenyliodine(III) bis(trifluoroacetate) as the oxidant, featuring a metal-free approach, broad substrate scope, short reaction times, and simple product purification procedures (Mariappan et al., 2016).

Synthesis and Characterization of N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides

A series of new derivatives was synthesized and characterized, demonstrating activities in psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro screenings. These compounds showed marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines (Zablotskaya et al., 2013).

Palladium-Catalyzed Carbonylative Multicomponent Synthesis

This study explored the reactivity of 2-(prop-2-ynylthio)-1H-benzo[d]imidazoles under oxidative aminocarbonylation conditions. It highlighted a method to selectively convert into 2-benzo[4,5]imidazo[2,1-b]thiazol-3-yl-N,N-dialkylacetamides, showcasing an oxidative aminocarbonylation/heterocyclization process (Veltri et al., 2016).

TEMPO-Catalyzed Electrochemical C–H Thiolation

This study introduced a metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines through TEMPO-catalyzed electrolytic C–H thiolation. It represents a dehydrogenative coupling process providing access to these compounds from N-(hetero)arylthioamides (Qian et al., 2017).

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfanyl-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS2/c1-17-9-11-19(12-10-17)28-15-13-22(27)26(16-18-6-4-5-14-24-18)23-25-20-7-2-3-8-21(20)29-23/h2-12,14H,13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANKJOVDFJCQED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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